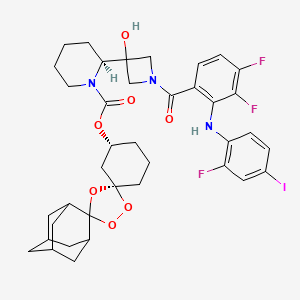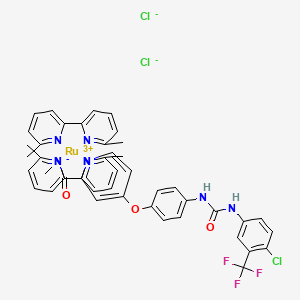
Antioxidant agent-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antioxidant agent-17 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antioxidant agent-17 typically involves a series of organic reactions. One common method includes the condensation of specific aromatic aldehydes with phenolic compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Antioxidant agent-17 undergoes several types of chemical reactions, including:
Oxidation: It can react with reactive oxygen species, neutralizing them and preventing oxidative damage.
Reduction: It can donate electrons to other molecules, reducing them and stabilizing free radicals.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, modifying its structure and enhancing its antioxidant properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require anhydrous conditions and are performed under inert atmospheres.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in the presence of catalysts such as Lewis acids or bases.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified antioxidant properties
Applications De Recherche Scientifique
Antioxidant agent-17 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antioxidant activity and to develop new antioxidants with improved properties.
Biology: It is investigated for its role in protecting cells from oxidative stress, which is implicated in aging and various diseases.
Medicine: It is explored for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to scavenge free radicals makes it a promising candidate for drug development.
Industry: It is used as an additive in food, cosmetics, and pharmaceuticals to enhance the shelf life and stability of products by preventing oxidation.
Mécanisme D'action
Antioxidant agent-17 is compared with other similar compounds such as:
Vitamin C: Both are potent antioxidants, but this compound has a higher stability and longer shelf life.
Vitamin E: While both compounds protect cell membranes from oxidative damage, this compound is more effective in aqueous environments.
Polyphenols: These compounds, found in plants, also exhibit antioxidant properties. This compound, however, has a more defined chemical structure and can be synthesized with higher purity.
Comparaison Avec Des Composés Similaires
- Vitamin C (ascorbic acid)
- Vitamin E (tocopherol)
- Polyphenols (e.g., flavonoids, catechins)
- Glutathione
- Coenzyme Q10
Propriétés
Formule moléculaire |
C20H15FN2O |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]-3-(furan-2-yl)-5-phenylpyrazole |
InChI |
InChI=1S/C20H15FN2O/c21-17-10-5-4-9-16(17)14-23-19(15-7-2-1-3-8-15)13-18(22-23)20-11-6-12-24-20/h1-13H,14H2 |
Clé InChI |
SGYHGRWAQXPRKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)





![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)


